2-Azido-4-(2-nitrophenyl)-1,3-thiazole
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Overview
Description
2-Azido-4-(2-nitrophenyl)-1,3-thiazole: is a heterocyclic compound that contains both azido and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-(2-nitrophenyl)-1,3-thiazole typically involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by azidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-(2-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles upon reaction with alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Amino derivatives of the thiazole ring.
Substitution: Triazole derivatives.
Scientific Research Applications
2-Azido-4-(2-nitrophenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 2-Azido-4-(2-nitrophenyl)-1,3-thiazole exerts its effects is largely dependent on its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in click chemistry. The nitrophenyl group can participate in electron transfer processes, making the compound useful in various redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various pharmaceuticals and dyes.
2-Azido-4’-nitro-1,1’-biphenyl: A compound with similar functional groups, used in organic synthesis and materials science.
Uniqueness
2-Azido-4-(2-nitrophenyl)-1,3-thiazole is unique due to the combination of the thiazole ring with both azido and nitrophenyl groups
Properties
CAS No. |
62263-09-6 |
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Molecular Formula |
C9H5N5O2S |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-azido-4-(2-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5N5O2S/c10-13-12-9-11-7(5-17-9)6-3-1-2-4-8(6)14(15)16/h1-5H |
InChI Key |
QBEAFYSYAORCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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